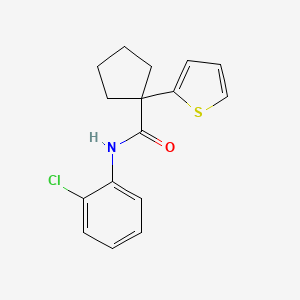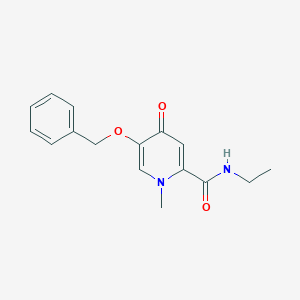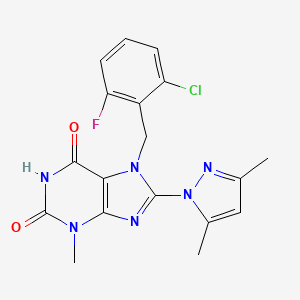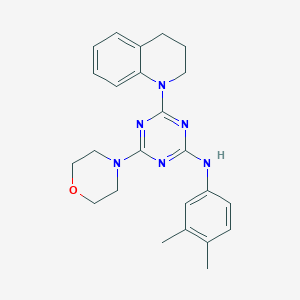![molecular formula C13H11FN4O B6579786 3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946386-41-0](/img/structure/B6579786.png)
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with an ethyl group at position 3 and a fluorophenyl group at position 7. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
作用機序
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It’s known that antibacterial agents often work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis .
Biochemical Pathways
Based on its potential antibacterial activity, it may interfere with the biochemical pathways essential for bacterial growth and survival .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability and minimal toxicity .
Result of Action
Given its potential antibacterial activity, it may result in the inhibition of bacterial growth or even bacterial cell death .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of antibacterial agents .
生化学分析
Biochemical Properties
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition properties, particularly against c-Met kinase, with an IC50 value in the nanomolar range . Additionally, it interacts with bacterial enzymes, contributing to its antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits significant anticancer activity, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways, particularly those involving c-Met kinase, and alters gene expression related to cell proliferation and survival . Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with bacterial enzymes, disrupting their normal function and leading to bacterial cell death . Additionally, it modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, although some reduction in potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including prolonged inhibition of c-Met kinase activity and persistent antibacterial activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and antibacterial activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, with optimal dosages providing maximum therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound . The compound also affects metabolic flux by inhibiting key enzymes involved in cellular energy production, leading to reduced ATP levels and altered metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in certain tissues, including the liver and kidneys, where it exerts its therapeutic and toxic effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These interactions and localizations are essential for the compound’s biological activity and therapeutic effects .
準備方法
The synthesis of 3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of intermediate compounds. One common synthetic route starts with the preparation of 2-chloro-3-hydrazinopyrazine, which is then subjected to cyclization using carbonic acid halo anhydrides. This is followed by hydrolysis of the intermediate 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine and subsequent alkylation to introduce the ethyl and fluorophenyl groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include POCl3 for chlorination, dimethylformamidinium chloride for nucleophilic substitution, and various acids for cyclization and hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity and is studied for its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties.
類似化合物との比較
Similar compounds to 3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one include other triazolopyrazine derivatives such as:
3-alkyl-[1,2,4]triazolo[4,3-a]pyrazin-8-ones: These compounds have different alkyl groups at position 3 and exhibit varying biological activities.
7-aryl-[1,2,4]triazolo[4,3-a]pyrazin-8-ones: These derivatives have aryl groups at position 7 and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-ethyl-7-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-2-11-15-16-12-13(19)17(6-7-18(11)12)10-5-3-4-9(14)8-10/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQXSPXEWWBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)
![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)
![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)


![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)


![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)
![3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579800.png)
![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)
